1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
Description
This urea derivative features a 2-ethoxyphenyl group linked via a urea bridge to a pyrimidin-5-yl scaffold substituted with a 4-(pyridin-2-yl)piperazine moiety. Its design balances lipophilicity (influenced by ethoxy and pyridine groups) and hydrogen-bonding capacity (via urea and pyrimidine) .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-2-31-19-8-4-3-7-18(19)27-22(30)26-17-15-24-21(25-16-17)29-13-11-28(12-14-29)20-9-5-6-10-23-20/h3-10,15-16H,2,11-14H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMDPVCLPIUBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a synthetic derivative that has garnered attention due to its potential biological activity, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine core linked to a piperazine moiety and an ethoxyphenyl group, which contribute to its pharmacological properties.
-
Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. Specifically, it targets:
- Dihydrofolate reductase (DHFR), essential for DNA synthesis.
- Other kinases involved in cancer cell survival and proliferation pathways.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels, leading to programmed cell death .
Anticancer Activity
The compound has demonstrated significant anticancer activity in various studies:
- In vitro Studies : The compound exhibited potent cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. IC50 values ranged from 0.11 to 1.47 µM, indicating high potency compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.11 | Apoptosis induction via caspase activation |
| A549 | 0.76 | Inhibition of DHFR |
| Colon Cancer | 1.47 | Cell cycle arrest |
Targeted Therapy
The compound's ability to selectively inhibit cancer cell growth while sparing normal cells suggests its potential as a targeted therapy. This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapy.
Case Studies
- Case Study on MCF-7 Cells : In a study investigating the effects of the compound on MCF-7 breast cancer cells, researchers observed an increase in apoptotic markers such as cleaved caspase-3 and PARP, confirming the compound's role in promoting apoptosis .
- Combination Therapy : Another study explored the efficacy of combining this compound with other chemotherapeutics, leading to enhanced cytotoxicity against resistant cancer cell lines. This combination approach may improve treatment outcomes in patients with advanced cancers .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition:
Anticancer Activity
Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines by targeting specific pathways involved in cell growth and survival. The introduction of the piperazine moiety enhances binding affinity to targets such as protein kinases, which are crucial in cancer signaling pathways .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression and angiogenesis. For example, it has been noted to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor vascularization . This inhibition could potentially reduce tumor growth and metastasis.
Case Study 1: Inhibition of EGFR Mutations
In a recent study, pyrimidine-based compounds similar to 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) mutations associated with resistance to standard therapies. The findings suggested that these compounds could serve as potential alternatives for patients with EGFR mutations resistant to existing treatments .
Case Study 2: Antivascular Activity
Another investigation focused on the compound's capacity to inhibit new blood vessel formation from rat aortic rings. The results indicated that at varying concentrations, the compound significantly reduced microvessel formation, suggesting its potential in antiangiogenic therapy .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrimidine-Urea Frameworks
Substituent Variations on the Aromatic Rings
- Compound 11a (): 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Substituents: 3-Fluorophenyl, thiazolyl-piperazine. Molecular Weight: 484.2 g/mol; LogP: Not reported.
- Compound BJ54219 (): 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea Substituents: 3-Fluoro-4-methylphenyl, methylpiperazine. Molecular Weight: 344.39 g/mol; LogP: Not reported. Key Difference: Methylpiperazine instead of pyridin-2-yl-piperazine, reducing π-π interactions .
Compound from : 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea
Substituent Effects on Physicochemical Properties
Key Observations :
- The 2-ethoxyphenyl group offers moderate polarity compared to electron-withdrawing groups (e.g., trifluoromethyl in compounds), balancing solubility and membrane permeability.
Analogues with Alternative Urea-Linked Scaffolds
- Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Substituents: Chloro-fluorophenoxy, dimethoxyphenyl. Role: Glucokinase activator. Key Difference: Methylurea and pyridine-linked phenoxy groups instead of piperazine-pyrimidine, altering target specificity .
MK13 () : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea
- Substituents: Dimethoxyphenyl, pyrazole.
- Key Difference: Pyrazole replaces pyrimidine, reducing planarity and altering binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
